D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt

PI3K/Akt signaling IGF-1 receptor breast cancer

D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt [Ins(1,4,5,6)P4·8K] is a synthetic, enantiomerically pure inositol polyphosphate second messenger supplied as the octapotassium salt. Unlike the canonical Ca2+-mobilizing isomer Ins(1,4,5)P3 or the chloride-channel regulator Ins(3,4,5,6)P4, Ins(1,4,5,6)P4 selectively antagonizes growth-factor-stimulated phosphoinositide 3-kinase (PI3K) signaling and binds with specificity to the pleckstrin homology (PH) domain of the scaffolding protein p130.

Molecular Formula C6H8K8O18P4
Molecular Weight 804.793
CAS No. 103497-71-8
Cat. No. B560830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt
CAS103497-71-8
Molecular FormulaC6H8K8O18P4
Molecular Weight804.793
Structural Identifiers
SMILESC1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+]
InChIInChI=1S/C6H16O18P4.8K/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2+,3-,4-,5+,6+;;;;;;;;/m1......../s1
InChIKeyKOARMWMDZTZZSB-FPQWBLQBSA-F
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt (CAS 103497-71-8): A Selective Inositol Polyphosphate for PI3K-Antagonism and p130-PH Domain Studies


D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt [Ins(1,4,5,6)P4·8K] is a synthetic, enantiomerically pure inositol polyphosphate second messenger supplied as the octapotassium salt [1]. Unlike the canonical Ca2+-mobilizing isomer Ins(1,4,5)P3 or the chloride-channel regulator Ins(3,4,5,6)P4, Ins(1,4,5,6)P4 selectively antagonizes growth-factor-stimulated phosphoinositide 3-kinase (PI3K) signaling and binds with specificity to the pleckstrin homology (PH) domain of the scaffolding protein p130 [2][3]. These properties make the compound a critical tool for dissecting PI3K/Akt-dependent pathways and identifying p130-interacting partners, and they differentiate it from other commercially available inositol tetrakisphosphate isomers.

Why Inositol Tetrakisphosphate Isomers Cannot Substitute for D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt


Inositol tetrakisphosphates are regioisomers that display profound functional divergence despite sharing identical molecular formulas. Ins(3,4,5,6)P4 acts as a direct inhibitor of calcium-activated chloride secretion (IC50 ~100 µM), whereas Ins(1,4,5,6)P4 relieves EGF-mediated suppression of chloride flux via PI3K antagonism [1][2]. Similarly, Ins(1,3,4,5)P4 binds with high affinity (Kd 4.6 nM) to its own cerebellar receptor, while Ins(1,4,5,6)P4 discriminates against that receptor by >30-fold [3]. Even the enantiomer Ins(3,4,5,6)P4 can be separated from the desired D-isomer only with difficulty, making enantiomerically pure material essential for reproducible pharmacology [4]. Interchanging any other inositol polyphosphate—especially racemic or mixed-isomer preparations—will confound Ca2+ readouts, misdirect chloride-flux conclusions, and negate PI3K-pathway inhibition data.

Quantitative Differentiation Evidence for D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt Against Closest Analogs


IGF-1 Response Inhibition: Ins(1,4,5,6)P4 Near-Complete Blockade vs. 25% for Ins(3,4,5,6)P4

In a direct comparison within the same experimental series, Ins(1,4,5,6)P4 almost completely inhibited IGF-1-induced [3H]-thymidine incorporation in human breast cancer MCF-7 cells, whereas Ins(3,4,5,6)P4 achieved only 25% inhibition at equivalent micromolar concentrations [1]. This stark efficacy difference demonstrates that the 1-phosphate position is critical for potent PI3K pathway antagonism and cannot be replaced by the 3-phosphate isomer.

PI3K/Akt signaling IGF-1 receptor breast cancer

Selectivity at the Ins(1,3,4,5)P4 Cerebellar Receptor: 32-Fold Discrimination Against Ins(1,4,5,6)P4

When assayed on the solubilized and partially purified Ins(1,3,4,5)P4 receptor from porcine cerebellum, Ins(1,4,5,6)P4 displaced [3H]Ins(1,3,4,5)P4 with an IC50 of 150 nM, whereas the cognate ligand Ins(1,3,4,5)P4 exhibited a Kd of 4.6 nM [1]. This 32.6-fold selectivity window underscores that Ins(1,4,5,6)P4 is a poor ligand for the Ins(1,3,4,5)P4 receptor, making it a cleaner probe for PI3K- and p130-dependent mechanisms.

inositol phosphate receptor binding selectivity cerebellar membranes

Ca2+-Mobilization Activity: Ins(1,4,5,6)P4 Inactive at 10 µM While Ins(1,3,4,6)P4 Releases Ca2+ with EC50 5.92 µM

In permeabilized SH-SY5Y human neuroblastoma cells, DL-Ins(1,4,5,6)P4 showed no detectable Ca2+-releasing activity at concentrations up to 10 µM. Under identical conditions, the regioisomer Ins(1,3,4,6)P4 mobilized Ca2+ dose-dependently with an EC50 of 5.92 ± 0.47 µM [1]. This categorical difference—inactive vs. active at micromolar levels—makes Ins(1,4,5,6)P4 an ideal negative-control inositol tetrakisphosphate for Ca2+ assays.

calcium signalling second messenger SH-SY5Y neuroblastoma

p130 PH Domain Binding: Ins(1,4,5,6)P4 Matches Ins(1,4,5)P3 Efficacy; Other IP4 Isomers Do Not

Among inositol polyphosphates tested, Ins(1,4,5,6)P4 was as efficacious as Ins(1,4,5)P3 in displacing [3H]Ins(1,4,5)P3 from the PH domain of p130, whereas the 4,5-vicinal phosphate pair alone proved insufficient for high-affinity binding in the absence of the 1-phosphate [1]. Other tetrakisphosphate isomers either fail to bind or bind with substantially reduced affinity because the 3- and/or 6-phosphate groups impose steric constraints in most PH domains—a constraint uniquely relieved in the p130 PH domain [1].

pleckstrin homology domain p130 protein-lipid interaction

Potassium Salt Form: Defined Stoichiometry and Full Aqueous Solubility Enables Reproducible Cell-Based Assays

The octapotassium salt (C6H8O18P4K8, MW 804.80) delivers Ins(1,4,5,6)P4 with exactly 8 potassium counterions, ensuring complete aqueous solubility at millimolar concentrations without the need for organic co-solvents or pH adjustment that can alter cell physiology . Alternative salt forms (e.g., sodium salt, CAS 157542-47-7) or free-acid preparations introduce variable counterion content and hydration states that lead to weighing errors and inconsistent intracellular delivery when using membrane-permeant esterification protocols [1][2]. For reproducible dose-response curves, the defined stoichiometry of the octapotassium salt is critical.

salt form selection solubility assay reproducibility

Recommended Application Scenarios for D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt Based on Quantitative Evidence


PI3K/Akt Pathway Inhibition Studies in Cancer Cell Models

When investigating IGF-1-, EGF-, or insulin-stimulated PI3K signaling in MCF-7, SKOV-3, or SCLC cell lines, Ins(1,4,5,6)P4·8K at 10–100 µM blocks Akt PH-domain membrane translocation and downstream [3H]-thymidine incorporation [1]. The near-complete inhibition of the proliferative response, contrasted with the weak activity of Ins(3,4,5,6)P4, makes this compound the inositol polyphosphate of choice for validating PI3K-dependence of a phenotype without off-target Ca2+ mobilization [2].

Epithelial Chloride Secretion and Salmonella–Host Interaction Studies

In T84 or similar intestinal epithelial monolayers, elevation of intracellular Ins(1,4,5,6)P4 via membrane-permeant ester delivery antagonizes EGF-induced suppression of calcium-mediated chloride secretion (CaMCS) by acting downstream of PtdIns3K [3]. This application leverages the compound's unique ability to distinguish PI3K-mediated chloride-flux regulation from the direct channel-blocking action of Ins(3,4,5,6)P4, enabling dissection of Salmonella SopB phosphatase-dependent signaling without confounding Ca2+ signals.

p130 PH Domain Target Identification and Binding Assays

Because Ins(1,4,5,6)P4 binds the p130 pleckstrin homology domain with efficacy comparable to Ins(1,4,5)P3 but does not mobilize Ca2+, it serves as an ideal competitive ligand for [3H]-Ins(1,4,5)P3 displacement screens aimed at discovering novel p130-interacting proteins or small-molecule PH-domain antagonists [4]. The defined octapotassium salt form ensures consistent specific radioactivity in custom tritiation procedures and minimizes non-specific binding artefacts.

Negative Control for Ins(1,4,5)P3-Mediated Ca2+ Release Assays

For laboratories characterizing putative InsP3 receptor ligands, Ins(1,4,5,6)P4·8K provides a structurally related negative control that lacks intrinsic Ca2+-releasing activity up to 10 µM [5]. This application is critical when screening compound libraries for InsP3 receptor agonism or when verifying that observed Ca2+ transients are specific to the 1,4,5-trisphosphate phosphorylation pattern rather than a generic polyanion effect.

Quote Request

Request a Quote for D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.